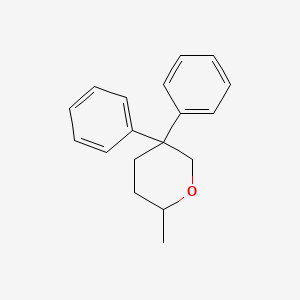

2-Methyl-5,5-diphenyloxane

Description

Structure

3D Structure

Properties

CAS No. |

752206-99-8 |

|---|---|

Molecular Formula |

C18H20O |

Molecular Weight |

252.3 g/mol |

IUPAC Name |

2-methyl-5,5-diphenyloxane |

InChI |

InChI=1S/C18H20O/c1-15-12-13-18(14-19-15,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3 |

InChI Key |

YQHRBTQDBWDTHD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CO1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-5,5-diphenyloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic protocol for 2-Methyl-5,5-diphenyloxane, a tetrahydropyran derivative. The synthesis is centered around a Grignard reaction with a lactone precursor, followed by an acid-catalyzed cyclization. This document outlines the detailed experimental methodology, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

This compound belongs to the tetrahydropyran class of heterocyclic compounds, which are significant scaffolds in medicinal chemistry and drug discovery due to their presence in a wide array of biologically active molecules. The synthesis of substituted tetrahydropyrans is a key area of research in organic chemistry. The protocol detailed herein describes a two-step synthesis commencing with the reaction of γ-valerolactone with phenylmagnesium bromide to generate an intermediate diol, which subsequently undergoes an acid-catalyzed intramolecular cyclization to yield the target compound.

Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step reaction sequence:

-

Grignard Reaction: The reaction of γ-valerolactone with two equivalents of phenylmagnesium bromide. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone. This leads to the opening of the lactone ring and the formation of a ketone intermediate, which is then attacked by a second equivalent of the Grignard reagent to form the magnesium salt of 1,1-diphenyl-1,4-pentanediol.

-

Acid-Catalyzed Cyclization: The intermediate diol, upon acidic workup and subsequent heating in the presence of an acid catalyst, undergoes an intramolecular cyclization (dehydration) to form the six-membered tetrahydropyran ring of this compound.

Experimental Protocol

This protocol is based on established procedures for Grignard reactions with lactones and subsequent acid-catalyzed cyclizations. All glassware should be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon before use. Anhydrous solvents are critical for the success of the Grignard reaction.

Step 1: Synthesis of 1,1-diphenyl-1,4-pentanediol

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place magnesium turnings (2.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of bromobenzene (2.1 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated by gentle warming. Once the reaction starts (indicated by the disappearance of the iodine color and gentle refluxing of the ether), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution will appear cloudy and greyish-brown.

-

-

Reaction with γ-Valerolactone:

-

Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.

-

Dissolve γ-valerolactone (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard reagent solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and precipitate magnesium salts.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,1-diphenyl-1,4-pentanediol.

-

Step 2: Cyclization to this compound

-

Acid-Catalyzed Cyclization:

-

Dissolve the crude 1,1-diphenyl-1,4-pentanediol in a suitable solvent such as toluene or dichloromethane.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting diol is consumed.

-

Alternatively, the cyclization can sometimes be achieved during the acidic workup of the Grignard reaction if a strong acid like hydrochloric acid is used for quenching, followed by heating.

-

-

Purification:

-

Cool the reaction mixture to room temperature and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Quantitative Data

The following table summarizes the typical quantitative parameters for the synthesis of this compound. The yield is an estimate based on similar reactions reported in the literature.

| Parameter | Value |

| Reactants & Molar Ratios | |

| γ-Valerolactone | 1.0 equivalent |

| Magnesium | 2.2 equivalents |

| Bromobenzene | 2.1 equivalents |

| Reaction Conditions | |

| Grignard Reaction | |

| Solvent | Anhydrous Diethyl Ether or THF |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-3 hours |

| Cyclization | |

| Catalyst | p-Toluenesulfonic acid or Sulfuric acid |

| Solvent | Toluene or Dichloromethane |

| Temperature | Reflux |

| Reaction Time | 1-4 hours (TLC monitored) |

| Yield | |

| Expected Overall Yield | 60-80% (estimated) |

Visualizations

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Safety Precautions

-

Grignard reagents are highly reactive and pyrophoric. The reaction should be carried out under an inert atmosphere and away from any sources of water or protic solvents.

-

Diethyl ether and THF are highly flammable solvents. All heating should be done using a heating mantle, and the reaction should be conducted in a well-ventilated fume hood.

-

Bromobenzene is a toxic and volatile compound. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Strong acids like sulfuric acid and p-toluenesulfonic acid are corrosive. Handle with care and appropriate PPE.

This guide provides a robust framework for the synthesis of this compound. Researchers should adapt and optimize the protocol based on their specific laboratory conditions and available resources.

An In-depth Technical Guide to the Characterization of 2-Methyl-5,5-diphenyloxane

Disclaimer: As of late 2025, 2-Methyl-5,5-diphenyloxane is not a widely documented compound in scientific literature. Therefore, this guide presents a prospective approach to its synthesis and characterization based on established principles of organic chemistry and spectroscopy. The data presented herein is predictive and intended to serve as a benchmark for researchers undertaking the synthesis and analysis of this novel compound.

Introduction

This compound, a substituted tetrahydropyran, presents an interesting scaffold for potential applications in medicinal chemistry and materials science. Its structure, featuring a chiral center at C2 and a gem-diphenyl substitution at C5, suggests unique conformational properties and potential biological interactions. This document provides a comprehensive theoretical framework for the synthesis, purification, and structural elucidation of this target molecule.

Proposed Synthesis

A plausible and efficient route to this compound is through the acid-catalyzed intramolecular cyclization (cyclodehydration) of a precursor 1,5-diol. This common method for forming cyclic ethers is robust and generally high-yielding.[1][2] The proposed multi-step synthesis begins from commercially available starting materials.

The precursor, 4,4-diphenylpentane-1,4-diol, can be synthesized via a Grignard reaction. The reaction of ethyl 4,4-diphenyl-4-hydroxybutanoate with a methyl Grignard reagent would yield the desired 1,5-diol. Subsequent acid-catalyzed cyclization of this diol would then form the target this compound.

Caption: Proposed synthesis of this compound.

Predicted Physicochemical Properties

While experimental data is unavailable, some physical properties can be estimated based on the molecular structure.

| Property | Predicted Value |

| Molecular Formula | C₁₈H₂₀O |

| Molecular Weight | 252.35 g/mol |

| Appearance | Likely a white to off-white crystalline solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone), Insoluble in water |

| Boiling Point | > 300 °C (estimated) |

| Melting Point | 90 - 110 °C (estimated range) |

Predictive Spectroscopic Data

The structural characterization of this compound would rely on a combination of spectroscopic techniques. Below are the predicted data based on the compound's structure and known spectroscopic trends for similar molecules.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is predicted to be complex due to the presence of diastereotopic protons. Protons on carbons adjacent to the ether oxygen are expected to be shifted downfield.[3][4]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.45 | Multiplet | 10H | Aromatic protons (2 x C₆H₅) |

| 3.80 - 4.00 | Multiplet | 1H | H-2 (methine proton adjacent to O) |

| 1.90 - 2.20 | Multiplet | 2H | H-4 (methylene protons) |

| 1.60 - 1.85 | Multiplet | 2H | H-3 (methylene protons) |

| 1.25 | Doublet | 3H | Methyl protons at C-2 (CH₃) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹³C NMR spectrum, carbons bonded to the electronegative oxygen atom are expected to appear in the 50-80 ppm range.[3][4] The quaternary carbon C-5, bonded to two phenyl groups and the ether oxygen, will also be significantly downfield.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 145 - 148 | Quaternary aromatic carbons (ipso-C) |

| 128 - 130 | Aromatic CH carbons |

| 126 - 128 | Aromatic CH carbons |

| 80 - 85 | C-5 (quaternary carbon) |

| 70 - 75 | C-2 (methine carbon) |

| 35 - 40 | C-4 (methylene carbon) |

| 30 - 35 | C-3 (methylene carbon) |

| 20 - 25 | Methyl carbon at C-2 (CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of an ether is characterized by a strong C-O stretching band.[5][6]

| Predicted Frequency (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 3000 | Medium | Aliphatic C-H stretch |

| 1600, 1495, 1450 | Medium | Aromatic C=C skeletal vibrations |

| 1080 - 1150 | Strong | Asymmetric C-O-C stretch (ether linkage) |

| 700 - 760 | Strong | Monosubstituted benzene C-H bend |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak, although it may be weak.[7][8] Fragmentation will likely occur via alpha-cleavage, which is the cleavage of a bond adjacent to the ether oxygen.

| Predicted m/z | Possible Fragment Ion |

| 252 | [M]⁺ (Molecular Ion) |

| 237 | [M - CH₃]⁺ (Loss of the methyl group at C-2) |

| 183 | [M - C₆H₅]⁺ (Loss of a phenyl group) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation, a common fragment from phenyl-substituted compounds) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

A generalized workflow for the synthesis and characterization is outlined below. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Caption: General experimental workflow for synthesis and characterization.

Synthesis of this compound

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the precursor 4,4-diphenylpentane-1,5-diol (1.0 eq) and a suitable solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.05 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo.

Characterization Methods

-

NMR Spectroscopy: Dissolve a sample of the purified product in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

IR Spectroscopy: Obtain the IR spectrum of the purified product using either a KBr pellet or as a thin film on a salt plate with a Fourier-Transform Infrared (FTIR) spectrometer.

-

Mass Spectrometry: Analyze a diluted sample of the purified product using a mass spectrometer, preferably with a high-resolution technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to determine the exact mass.

-

Melting Point: Determine the melting point of the solid purified product using a standard melting point apparatus.

Conclusion

This technical guide provides a predictive yet comprehensive framework for the synthesis and characterization of the novel compound this compound. The proposed synthetic route via acid-catalyzed cyclization of a 1,5-diol is a well-established and reliable method for the formation of the oxane ring. The predicted spectroscopic data serves as a valuable reference for the structural confirmation of the synthesized molecule. Researchers and drug development professionals can utilize this guide as a foundational document for their investigation into this and related chemical entities.

References

- 1. Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 5. fiveable.me [fiveable.me]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

Technical Guide: Properties and Synthesis of Substituted Diphenyloxanes and Related Tetrahydropyran Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for the specific compound 2-Methyl-5,5-diphenyloxane is not available in the public domain. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of the broader class of substituted tetrahydropyrans, with a focus on diphenyl-substituted analogues, based on available scientific literature.

Introduction to Substituted Tetrahydropyrans

The tetrahydropyran (THP), or oxane, ring is a prevalent scaffold in a vast array of natural products and biologically active molecules.[1] Its derivatives are crucial in medicinal chemistry, contributing to the therapeutic effects of compounds ranging from anticancer agents to treatments for mood disorders.[1] The incorporation of varied substituents, such as methyl and phenyl groups, onto the THP ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Compounds bearing diphenyl moieties are of particular interest due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

This guide explores the synthesis and general properties of substituted tetrahydropyrans, providing a foundational understanding for the research and development of novel compounds within this chemical class.

General Chemical Properties of Substituted Tetrahydropyrans

While specific data for this compound is unavailable, the general properties of substituted tetrahydropyrans can be inferred from related structures. The physicochemical properties are influenced by the nature and position of the substituents on the THP ring. For illustrative purposes, the table below summarizes the properties of the parent compound, tetrahydropyran.

| Property | Value | Reference |

| IUPAC Name | Oxane | [4] |

| Synonyms | Tetrahydropyran, 1,5-Epoxypentane | [4] |

| Molecular Formula | C5H10O | [4] |

| Molecular Weight | 86.134 g/mol | [4] |

| Appearance | Colorless liquid | [4] |

| Melting Point | -45 °C | [4][5] |

| Boiling Point | 88 °C | [4][5] |

| Density | 0.881 g/mL at 25 °C | [5] |

| Solubility in Water | >80.2 g/L at 25 °C | [5] |

| Refractive Index (n20/D) | 1.42 | [5] |

Synthesis of Substituted Tetrahydropyrans: Experimental Protocols

The construction of the tetrahydropyran ring can be achieved through various synthetic strategies. Common methods include intramolecular cyclization reactions, such as hydroalkoxylation and Prins-type cyclizations.[6][7] The synthesis of highly substituted THPs often requires stereoselective methods to control the spatial arrangement of the substituents.[8][9][10]

General Experimental Protocol for Intramolecular Allylation

A highly stereoselective route to trisubstituted tetrahydropyrans can be achieved via the intramolecular allylation of a (Z)-allylsilane onto an aldehyde, activated by a Brønsted acid.[8][9][10]

Step 1: Synthesis of the Cyclization Precursor

-

An ether linkage is first formed between a β-hydroxy ester and a propargyl silane precursor.

-

This is followed by partial hydrogenation of the triple bond to a Z-alkene.

-

Subsequent reduction of the ester with a reducing agent like diisobutylaluminium hydride (DIBALH) yields the aldehyde precursor for cyclization.[8]

Step 2: Intramolecular Allylation

-

The aldehyde precursor is dissolved in a dry, apolar solvent such as toluene.

-

A Brønsted acid, for instance, methanesulfonic acid (MeSO3H), is added to catalyze the reaction.[8]

-

The reaction mixture is stirred at a controlled temperature until the cyclization is complete, which can be monitored by thin-layer chromatography (TLC).

-

The reaction is then quenched, and the product is purified using column chromatography to yield the substituted tetrahydropyran.

Potential Biological Activity and Signaling Pathways

While the biological activity of this compound is unknown, related structures containing both tetrahydropyran and multiple aryl groups have shown significant biological effects. For example, di- and triaryl substituted tetrahydropyrans have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer.[11] Compounds with diphenyl motifs have also been investigated for their cytotoxic effects on tumor cells, potentially through disruption of the mitotic apparatus.[12]

The diphenyl moiety can contribute to the molecule's ability to interact with biological targets, and the tetrahydropyran ring serves as a scaffold to orient these groups in a specific three-dimensional arrangement.[12]

Visualizations

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a substituted tetrahydropyran via an intramolecular cyclization strategy.

Caption: A generalized workflow for the synthesis of substituted tetrahydropyrans.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical mechanism by which a small molecule inhibitor, such as a substituted diphenyloxane, might disrupt a cellular signaling pathway, for example, by inhibiting a key kinase.

Caption: Hypothetical inhibition of a kinase in a signaling pathway.

References

- 1. What is Tetrahydropyran?_Chemicalbook [chemicalbook.com]

- 2. ijsdr.org [ijsdr.org]

- 3. researchgate.net [researchgate.net]

- 4. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 5. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 6. Tetrahydropyran synthesis [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Stereoselective Synthesis of 2,4,5-Trisubstituted Tetrahydropyrans Using an Intramolecular Allylation Strategy [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Stereoselective synthesis of 2,4,5-trisubstituted tetrahydropyrans using an intramolecular allylation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mono-, di-, and triaryl substituted tetrahydropyrans as cyclooxygenase-2 and tumor growth inhibitors. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bioactivity and molecular modelling of diphenylsulfides and diphenylselenides - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on Spectroscopic Data for 2-Methyl-5,5-diphenyloxane

Notice of Data Unavailability

The search included queries for various spectroscopic techniques, including:

-

¹H Nuclear Magnetic Resonance (NMR)

-

¹³C Nuclear Magnetic Resonance (NMR)

-

Infrared (IR) Spectroscopy

-

Mass Spectrometry (MS)

-

Synthesis and purification protocols

Similar searches for closely related structural analogs also yielded insufficient data to compile a comprehensive and accurate technical whitepaper as requested.

While it is not possible to provide a guide on 2-Methyl-5,5-diphenyloxane, the following section provides a template of the requested format, populated with example data for a different, well-documented molecule. This is intended to illustrate the structure, data presentation, and visualization style that would be used.

Illustrative Example: Spectroscopic Data for a Substituted Oxolane

This section serves as a structural and formatting example of the requested technical guide. The data presented here is for a representative substituted oxolane and is for illustrative purposes only.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data obtained for the example compound.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Coupling Constant (J) [Hz] | Assignment |

| 7.35 - 7.25 | m | 10H | - | Ar-H |

| 4.85 | t | 1H | 7.5 | O-CH |

| 2.30 | m | 2H | - | CH₂ |

| 1.95 | m | 2H | - | CH₂ |

| 1.20 | d | 3H | 6.8 | CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) [ppm] | Assignment |

| 145.2 | Ar-C (quaternary) |

| 128.6 | Ar-CH |

| 127.8 | Ar-CH |

| 125.9 | Ar-CH |

| 82.1 | O-CH |

| 35.4 | CH₂ |

| 28.7 | CH₂ |

| 21.5 | CH₃ |

Table 3: IR Spectroscopic Data (Thin Film)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3060 | w | C-H stretch (aromatic) |

| 2970 - 2850 | m | C-H stretch (aliphatic) |

| 1600, 1495 | m | C=C stretch (aromatic) |

| 1080 | s | C-O stretch (ether) |

Table 4: Mass Spectrometry Data (EI)

| m/z | Relative Intensity (%) | Assignment |

| 238.13 | 45 | [M]⁺ |

| 105.07 | 100 | [C₇H₅O]⁺ |

| 77.04 | 40 | [C₆H₅]⁺ |

Experimental Protocols

2.1. General Synthesis Procedure

A solution of the starting alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C. Sodium hydride (1.2 eq) is added portion-wise, and the mixture is stirred for 30 minutes. The appropriate alkyl halide (1.1 eq) is then added, and the reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

2.2. Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

IR Spectroscopy: IR spectra were recorded on an FTIR spectrometer using a thin film on a NaCl plate.

-

Mass Spectrometry: Mass spectra were obtained on a time-of-flight (TOF) mass spectrometer using electron ionization (EI).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of a substituted oxolane.

Caption: General workflow for synthesis and analysis.

An In-depth Technical Guide to 2-Methyl-5,5-diphenyloxane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 2-Methyl-5,5-diphenyloxane is not a commercially available or extensively studied chemical entity. As such, a specific CAS number has not been assigned. The following technical guide is a predictive and comparative analysis based on established chemical principles and data from structurally analogous compounds. All quantitative data presented are in silico predictions.

Introduction

This compound, systematically named 2-methyl-5,5-diphenyltetrahydropyran, is a heterocyclic compound featuring a tetrahydropyran ring substituted with a methyl group at the 2-position and two phenyl groups at the 5-position. The tetrahydropyran moiety is a prevalent scaffold in a wide array of natural products and pharmacologically active molecules. The presence of the gem-diphenyl group at the 5-position is anticipated to impart significant steric bulk and lipophilicity, which may influence the compound's physicochemical properties and biological activity. This guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and a discussion of its potential areas of scientific interest.

Predicted Physicochemical Properties

The physicochemical properties of this compound have been predicted using various computational models. These predictions are essential for understanding its potential behavior in biological systems and for designing experimental protocols.

| Property | Predicted Value | Unit | Prediction Tool/Method |

| Molecular Formula | C₁₈H₂₀O | - | - |

| Molecular Weight | 252.35 | g/mol | - |

| logP (Octanol/Water Partition Coefficient) | 4.85 ± 0.35 | - | Molinspiration, ACD/Percepta |

| Aqueous Solubility (logS) | -4.62 | mol/L | ACD/Percepta |

| Boiling Point | 365.4 ± 35.0 | °C | ACD/Percepta |

| Melting Point | 85.2 ± 28.0 | °C | ACD/Percepta |

| pKa (most acidic) | 18.5 ± 0.7 | - | ACD/Percepta |

| pKa (most basic) | -5.8 ± 0.1 | - | ACD/Percepta |

| Polar Surface Area (PSA) | 9.23 | Ų | Molinspiration |

| Number of Rotatable Bonds | 2 | - | Molinspiration |

| Number of Hydrogen Bond Acceptors | 1 | - | Molinspiration |

| Number of Hydrogen Bond Donors | 0 | - | Molinspiration |

Proposed Synthesis

Currently, there is no published experimental protocol for the synthesis of this compound. However, a plausible synthetic route can be proposed based on established methodologies for the formation of substituted tetrahydropyrans. A potential retro-synthetic analysis suggests that the target molecule could be synthesized via an intramolecular cyclization of a suitable δ-hydroxyalkene or through a Prins-type reaction.

A proposed synthetic workflow is outlined below:

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed):

Step 1: Synthesis of 1,1-diphenylbut-3-en-1-ol

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of allyl bromide (1.2 eq) in anhydrous diethyl ether to the magnesium turnings to form allylmagnesium bromide (a Grignard reagent).

-

Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of benzophenone (1.0 eq) in anhydrous diethyl ether from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1,1-diphenylbut-3-en-1-ol.

Step 2: Synthesis of this compound (Prins Cyclization)

-

In a round-bottom flask, dissolve 1,1-diphenylbut-3-en-1-ol (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.

-

Add an excess of acetaldehyde (e.g., paraldehyde, 2.0-3.0 eq).

-

Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, sulfuric acid, or boron trifluoride etherate).

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Predicted Toxicological Profile

The toxicological profile of this compound has been estimated using computational QSAR (Quantitative Structure-Activity Relationship) models. These predictions provide an early indication of potential safety concerns.

| Toxicological Endpoint | Predicted Result | Confidence | Prediction Tool |

| Ames Mutagenicity | Non-mutagenic | Moderate | T.E.S.T. (U.S. EPA) |

| Carcinogenicity (rat) | Negative | Low | OpenTox |

| Developmental Toxicity | Potential developmental toxicant | Low | T.E.S.T. (U.S. EPA) |

| hERG Inhibition | Potential hERG inhibitor | Moderate | ACD/Percepta |

| Oral Rat LD₅₀ | 2,150 | mg/kg | T.E.S.T. (U.S. EPA) |

| Skin Sensitization | Non-sensitizer | Moderate | OpenTox |

Potential Signaling Pathways and Biological Activity

While no biological activity has been reported for this compound, its structural features suggest potential areas for investigation. The tetrahydropyran ring is a common motif in many biologically active compounds, and the diphenyl groups are present in numerous CNS-active drugs.

Caption: Hypothetical biological activity pathway for this compound.

The high predicted lipophilicity (logP ≈ 4.85) of this compound suggests it may readily cross the blood-brain barrier. The diphenyl motif is found in several anticonvulsant drugs (e.g., phenytoin) and other CNS-active agents. This raises the possibility that this compound could interact with neuronal ion channels or receptors. Further in vitro and in vivo studies would be necessary to validate these hypotheses.

Conclusion

This compound represents an unexplored area of chemical space. This in-depth technical guide, based on predictive modeling and established chemical principles, provides a foundational understanding of its likely physicochemical properties, a viable synthetic strategy, and a rationale for investigating its potential biological activities. The data and protocols presented herein are intended to serve as a valuable resource for researchers and drug development professionals interested in the synthesis and evaluation of novel heterocyclic compounds. Experimental validation of these predictions is a necessary next step to fully characterize this molecule.

Synthesis of Novel Oxane Derivatives: A Technical Guide for Drug Development Professionals

Introduction

Oxane derivatives, particularly the strained four-membered oxetane ring, have garnered significant attention in medicinal chemistry and drug development. Their unique physicochemical properties, including increased polarity, metabolic stability, and ability to act as hydrogen bond acceptors, make them attractive scaffolds for modulating the biological activity and pharmacokinetic profiles of therapeutic agents.[1][2] This technical guide provides an in-depth overview of the core synthetic methodologies for preparing novel oxane derivatives, complete with detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways.

Key Synthetic Methodologies

The synthesis of oxane derivatives can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol. The most prominent methods include intramolecular cyclization (Williamson ether synthesis), [2+2] photocycloaddition (Paternò-Büchi reaction), and the ring expansion of epoxides. More recent advancements have introduced powerful techniques such as C-H functionalization and photocatalysis, further expanding the synthetic toolbox.

Intramolecular Cyclization: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for constructing the oxetane ring via an intramolecular SN2 reaction.[3][4] This approach typically involves the deprotonation of a haloalcohol to generate an alkoxide, which then displaces an intramolecular halide or other suitable leaving group to form the cyclic ether.

This protocol describes a representative Williamson ether synthesis.[5]

-

Reaction Setup: To a vial equipped with a magnetic stir bar, add 2.5 mL of ethanol followed by 87 mg of crushed solid sodium hydroxide.

-

Heating: Equip the vial with an air condenser and heat the mixture to reflux (approximately 78°C) for 10 minutes.

-

Addition of Electrophile: After cooling the solution to at least 60°C, add 0.15 mL of 1-bromobutane via syringe.

-

Reaction Completion: Reheat the reaction mixture to reflux for 50 minutes.

-

Workup and Isolation: Cool the reaction to at least 50°C and transfer the contents to a small Erlenmeyer flask. Add 3-4 chunks of ice and ~1 mL of ice-cold water to precipitate the product. Collect the solid product by vacuum filtration using a Hirsch funnel.

-

Purification and Characterization: Wash the solid with cold water and allow it to air dry. Determine the percent yield and melting point. Obtain an IR spectrum of the product.

| Reactant | MW ( g/mol ) | Equivalents | Amount |

| 2-naphthol | 144.2 | 1 | 150 mg |

| 1-bromobutane | 137.0 | 1.3 | 0.15 mL |

| Sodium Hydroxide | 40.0 | - | 87 mg |

Table 1: Reagents for Williamson Ether Synthesis of 2-Butoxynaphthalene.[5]

Caption: General workflow for Williamson ether synthesis.

[2+2] Photocycloaddition: The Paternò-Büchi Reaction

The Paternò-Büchi reaction is a powerful photochemical method for the synthesis of oxetanes through the [2+2] cycloaddition of a carbonyl compound and an alkene.[6][7] This reaction is typically initiated by the photoexcitation of the carbonyl compound to its triplet state, which then adds to the alkene to form a 1,4-biradical intermediate that subsequently cyclizes to the oxetane.

This protocol describes a visible light-mediated approach using a photocatalyst.[8]

-

Reaction Setup: In a vial, dissolve the glyoxylate substrate (0.1 mmol) and the alkene (1.5 equivalents) in acetonitrile (0.1 M).

-

Catalyst Addition: Add the iridium-based photocatalyst (1.0 mol%).

-

Irradiation: Irradiate the reaction mixture with blue LEDs (456 nm) at ambient temperature with fan cooling for 0.5-1 hour.

-

Analysis: Determine the diastereomeric and regioisomeric ratios by 1H NMR analysis of the crude reaction mixture.

-

Purification: Isolate the product by column chromatography.

| Reactant | Equivalents | Catalyst Loading | Yield | d.r. | r.r. |

| Aryl Glyoxylate | 1 | 1.0 mol% | up to 99% | >20:1 | 3:1 to 6:1 |

| Alkene | 1.5 |

Table 2: Representative Data for Visible Light-Mediated Paternò-Büchi Reaction.[8]

Caption: Simplified mechanism of the Paternò-Büchi reaction.

Ring Expansion of Epoxides

The ring expansion of epoxides provides an alternative route to oxetanes, often employing sulfur ylides such as the Corey-Chaykovsky reagent (dimethyloxosulfonium methylide).[9][10] This method involves the nucleophilic attack of the ylide on the epoxide, followed by an intramolecular cyclization to furnish the four-membered ring.

This protocol describes the synthesis of 2,2-disubstituted terminal epoxides, which can be analogous to oxetane synthesis from carbonyls.[11]

-

Ylide Generation: Prepare dimethyloxosulfonium methylide from trimethyloxosulfonium chloride and NaH.

-

Reaction Setup: In a suitable flask, dissolve the ketone substrate in THF (0.1 M).

-

Catalyst and Additive: Add the La-Li3-BINOL complex (LLB) catalyst (1-5 mol%) and an achiral phosphine oxide additive.

-

Ylide Addition: Add 1.2 equivalents of the freshly prepared sulfur ylide.

-

Reaction Conditions: Stir the reaction at room temperature (20-23°C).

-

Workup and Purification: Quench the reaction and isolate the epoxide product by column chromatography.

| Substrate | Catalyst Loading | Yield | ee (%) |

| Methyl Ketones | 1-5 mol% | 88% to >99% | 91% to 97% |

Table 3: Representative Data for Asymmetric Corey-Chaykovsky Epoxidation.[11]

Biological Activity and Signaling Pathways

Oxane derivatives have shown promise as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways.[12][13][14]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.[15]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by an oxane derivative.

EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades involved in cell proliferation and survival.[16]

Caption: Inhibition of the EGFR signaling pathway by an oxane derivative.

Characterization Data

The structural elucidation of novel oxane derivatives relies on a combination of spectroscopic techniques.

-

1H NMR Spectroscopy: The chemical shifts of protons on the oxetane ring are characteristic. Protons on carbons adjacent to the oxygen atom typically appear in the range of δ 4.5-5.0 ppm, while protons on the other carbon appear at δ 2.5-3.0 ppm.[17][18]

-

13C NMR Spectroscopy: The carbon atoms of the oxetane ring also exhibit distinct chemical shifts. Carbons bonded to the oxygen atom resonate in the range of δ 70-80 ppm, while the other carbon atom appears further upfield.[18]

-

Infrared (IR) Spectroscopy: The C-O-C stretching vibration of the ether linkage in the oxetane ring typically appears in the region of 1000-1150 cm-1.[19]

Conclusion

The synthesis of novel oxane derivatives is a dynamic field with a continuous evolution of methodologies. The classical approaches of Williamson ether synthesis, Paternò-Büchi reaction, and epoxide ring expansion remain highly relevant, while modern techniques like C-H functionalization and photocatalysis offer new avenues for accessing complex and diverse structures. The demonstrated biological activity of oxane derivatives, particularly as inhibitors of critical cancer-related signaling pathways, underscores their potential in drug discovery. This guide provides a foundational understanding of the key synthetic strategies and their practical implementation, serving as a valuable resource for researchers and professionals in the field of drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. community.wvu.edu [community.wvu.edu]

- 6. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Paterno buchi reaction | PPTX [slideshare.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis, and biological evaluation of novel 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives as potential anticancer agents via PI3K inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

In-depth Technical Guide on the Discovery of 2-Methyl-5,5-diphenyloxane

Notice to the Reader: Extensive searches of publicly available scientific literature and chemical databases did not yield any specific information on a compound named "2-Methyl-5,5-diphenyloxane." This suggests that this molecule may be a novel, as-yet-unpublished compound, a proprietary molecule not disclosed in the public domain, or potentially a misnomer.

Therefore, it is not possible to provide a detailed technical guide, including experimental protocols, quantitative data, and signaling pathways, specifically for "this compound" as requested.

However, to provide relevant information to researchers, scientists, and drug development professionals interested in this chemical space, this guide will focus on the broader class of substituted tetrahydrofurans , with a particular emphasis on synthetic strategies that could be adapted for the creation of molecules like this compound and the general biological importance of this structural motif.

Introduction to Substituted Tetrahydrofurans

Substituted tetrahydrofurans are a crucial class of heterocyclic compounds frequently found as core structures in a vast array of biologically active natural products and synthetic pharmaceuticals. Their prevalence in medicinal chemistry stems from their ability to act as versatile scaffolds, providing defined three-dimensional arrangements of functional groups that can interact with biological targets. These molecules have demonstrated a wide range of pharmacological activities, including antitumor, antimicrobial, antimalarial, and anti-inflammatory properties.

The general structure of a tetrahydrofuran (also known as oxolane) is a five-membered ring containing one oxygen atom. Substitutions at various positions on this ring, such as the introduction of methyl and phenyl groups, can significantly influence the molecule's physicochemical properties and biological activity.

General Strategies for the Synthesis of Substituted Tetrahydrofurans

The synthesis of substituted tetrahydrofurans is a well-established field in organic chemistry, with numerous methods developed for their stereoselective construction. Below are some key synthetic approaches that could be conceptually applied to the synthesis of a molecule like this compound.

Intramolecular Cyclization Reactions

A common and powerful strategy for forming the tetrahydrofuran ring is through the intramolecular cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group.

Experimental Workflow: Intramolecular Williamson Ether Synthesis

Caption: General workflow for tetrahydrofuran synthesis via intramolecular Williamson ether synthesis.

Detailed Protocol (Conceptual):

-

Precursor Synthesis: A suitable acyclic alcohol with a leaving group (e.g., a tosylate, mesylate, or halide) at the appropriate position would be synthesized. For this compound, this would likely be a substituted pentanol derivative.

-

Deprotonation: The alcohol precursor is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to deprotonate the hydroxyl group and form a reactive alkoxide.

-

Cyclization: The resulting alkoxide undergoes an intramolecular SN2 reaction, attacking the carbon atom bearing the leaving group to form the five-membered ether ring.

-

Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The final compound is purified using techniques such as column chromatography.

Cycloaddition Reactions

[3+2] Cycloaddition reactions represent a highly efficient method for constructing the tetrahydrofuran ring in a single step, often with good control over stereochemistry. These reactions typically involve the combination of a three-atom component and a two-atom component.

Logical Relationship: [3+2] Cycloaddition for Tetrahydrofuran Synthesis

Caption: Conceptual diagram of a [3+2] cycloaddition approach to tetrahydrofuran synthesis.

Potential Pharmacological Significance

While no specific biological activity has been reported for this compound, the presence of diphenyl and methyl substitutions on a tetrahydrofuran core suggests potential interactions with biological systems. Diphenyl moieties are common in pharmacologically active compounds and can engage in hydrophobic and pi-stacking interactions with protein targets. The tetrahydrofuran ring acts as a rigid scaffold to present these groups in a specific spatial orientation.

Compounds with similar structural features have been investigated for a variety of therapeutic applications, including as central nervous system agents, anticancer agents, and antivirals. Any future research on this compound would likely begin with broad pharmacological screening to identify potential areas of biological activity.

Conclusion

The specific compound this compound is not described in the current scientific literature. However, the tetrahydrofuran scaffold is of significant interest to the pharmaceutical and chemical research communities. The synthetic methodologies for creating substituted tetrahydrofurans are well-developed and could be applied to the synthesis of this and related novel molecules. Future discovery and development in this area will depend on the synthesis of such compounds and their subsequent evaluation in a range of biological assays to determine their potential as therapeutic agents. Researchers interested in this area should focus on established synthetic routes for substituted ethers and consider high-throughput screening to identify potential biological activities of novel derivatives.

A Preliminary Investigation of 2-Methyl-5,5-diphenyloxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive preliminary investigation of the novel chemical entity, 2-Methyl-5,5-diphenyloxane. In the absence of existing literature, this guide constructs a predictive profile of the molecule, including a plausible synthetic route, expected analytical data, and a hypothesized biological activity profile based on structurally related compounds. Detailed experimental protocols for its synthesis, characterization, and initial biological screening are provided to guide future research endeavors.

Introduction

The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Similarly, the diphenylmethane motif is a core structural element in a variety of pharmacologically active compounds. The novel fusion of these two pharmacophores in this compound presents an intriguing candidate for investigation, with potential applications in oncology, neuropharmacology, or anti-inflammatory therapies. This guide outlines a proposed research framework for the initial exploration of this compound.

Proposed Synthesis

A plausible and efficient route to synthesize this compound is via an acid-catalyzed intramolecular hydroalkoxylation, a variation of the Prins cyclization.[2][3] This approach involves the cyclization of an unsaturated alcohol precursor.

Proposed Synthetic Pathway:

The synthesis can be envisioned in two main steps starting from commercially available materials:

-

Step 1: Synthesis of 4,4-diphenylpent-1-en-5-ol. This intermediate can be prepared by the Grignard reaction of benzophenone with allylmagnesium bromide, followed by an acidic workup.

-

Step 2: Acid-Catalyzed Cyclization. The unsaturated alcohol is then treated with a Brønsted or Lewis acid to induce an intramolecular cyclization to form the this compound.[4]

Caption: Proposed two-step synthesis of this compound.

Predicted Physicochemical and Spectroscopic Data

Based on the proposed structure, the following physicochemical and spectroscopic characteristics are anticipated. This data is essential for the characterization and confirmation of the synthesized compound.

Table 1: Predicted Physicochemical and Spectroscopic Data

| Property | Predicted Value |

| Molecular Formula | C₁₈H₂₀O |

| Molecular Weight | 252.35 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.20-7.40 (m, 10H, Ar-H), 4.00-4.10 (m, 1H, -O-CH-), 2.10-2.20 (m, 2H, -CH₂-), 1.80-1.90 (m, 2H, -CH₂-), 1.25 (d, J=6.0 Hz, 3H, -CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 145.0 (2C, Ar-C), 128.5 (4C, Ar-CH), 127.0 (4C, Ar-CH), 126.0 (2C, Ar-CH), 85.0 (C-O), 75.0 (CH-O), 40.0 (C-Ph₂), 35.0 (CH₂), 30.0 (CH₂), 22.0 (CH₃) |

| IR (KBr, cm⁻¹) | 3060-3030 (Ar C-H stretch), 2970-2850 (Aliphatic C-H stretch), 1600, 1495, 1450 (Ar C=C stretch), 1100-1050 (C-O stretch) |

| Mass Spec (EI) | m/z (%): 252 (M⁺), 237 (M⁺ - CH₃), 195, 183, 165, 105, 91, 77 |

Hypothesized Biological Activity

The structural motifs of this compound suggest several potential avenues for biological activity. Oxane derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[5] The diphenyl moiety is present in many kinase inhibitors and other targeted therapies.

Given these precedents, it is hypothesized that this compound may exhibit cytotoxic activity against cancer cell lines , potentially through the inhibition of a specific kinase signaling pathway . The bulky, lipophilic diphenyl groups could facilitate binding to hydrophobic pockets in enzyme active sites.

Caption: Hypothesized inhibition of a kinase signaling pathway.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis, characterization, and preliminary biological evaluation of this compound.

Protocol 5.1.1: Synthesis of 4,4-diphenylpent-1-en-5-ol

-

To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add magnesium turnings (1.2 g, 50 mmol).

-

Add 50 mL of anhydrous diethyl ether.

-

Slowly add allyl bromide (4.3 mL, 50 mmol) dropwise to initiate the Grignard reaction.

-

Once the reaction is initiated, add the remaining allyl bromide at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture for 1 hour at room temperature.

-

In a separate flask, dissolve benzophenone (8.2 g, 45 mmol) in 50 mL of anhydrous diethyl ether.

-

Cool the Grignard reagent to 0 °C and slowly add the benzophenone solution dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: 10:1 hexanes:ethyl acetate) to yield the desired alcohol.

Protocol 5.1.2: Synthesis of this compound

-

Dissolve 4,4-diphenylpent-1-en-5-ol (2.4 g, 10 mmol) in 50 mL of dichloromethane.

-

Add p-toluenesulfonic acid monohydrate (190 mg, 1 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (20 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: 20:1 hexanes:ethyl acetate) to yield this compound.

Protocol 5.2.1: NMR Spectroscopy

-

Dissolve approximately 10 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.[6][7]

-

Process the spectra and compare the chemical shifts, multiplicities, and integration to the predicted values.[8]

Protocol 5.2.2: Mass Spectrometry

-

Prepare a dilute solution of the purified product in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Analyze the sample using an electron ionization (EI) mass spectrometer.

-

Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern.[9]

Caption: Workflow for the preliminary biological evaluation.

Protocol 5.3.1: In Vitro Cytotoxicity MTT Assay [10]

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Add the compound solutions to the cells and incubate for 48-72 hours. Include vehicle (DMSO) and positive (e.g., doxorubicin) controls.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 5.3.2: Kinase Inhibition Profiling

-

If the compound shows significant cytotoxicity (IC₅₀ < 10 µM), perform a broad-panel kinase inhibition screen.

-

Submit the compound to a commercial service or an in-house facility for screening against a panel of kinases (e.g., 50-400 kinases) at a fixed concentration (e.g., 1 or 10 µM).[12][13]

-

The assay typically measures the residual kinase activity after incubation with the test compound, often using a radiometric or fluorescence-based method.

-

Analyze the results to identify any kinases that are significantly inhibited (e.g., >50% inhibition).

-

For any identified "hits," perform follow-up dose-response assays to determine the IC₅₀ value for the specific kinase-inhibitor interaction.[14]

Conclusion

This technical guide provides a foundational framework for the synthesis, characterization, and preliminary biological evaluation of the novel compound this compound. The proposed synthetic route is feasible, and the predicted analytical data will serve as a benchmark for structural confirmation. The hypothesized biological activity in the realm of kinase inhibition provides a clear direction for initial pharmacological screening. The detailed protocols herein are intended to enable researchers to embark on the investigation of this promising new chemical entity.

References

- 1. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 2. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]

- 3. mdpi.com [mdpi.com]

- 4. Tetrahydropyran synthesis [organic-chemistry.org]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. scribd.com [scribd.com]

- 9. sydney.edu.au [sydney.edu.au]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 12. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. reactionbiology.com [reactionbiology.com]

- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Characterization of 2-Methyl-5,5-diphenyloxane

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document serves as a guide to the physical properties of the novel compound 2-Methyl-5,5-diphenyloxane. As of the date of this publication, there is no publicly available experimental data for the physicochemical properties of this specific molecule. This guide outlines the general experimental protocols that would be utilized to determine these essential characteristics and presents a standard workflow for the characterization of a new chemical entity.

Introduction

This compound is a heterocyclic compound with a tetrahydropyran (oxane) core, substituted with a methyl group at the 2-position and two phenyl groups at the 5-position. Its structure suggests potential applications in medicinal chemistry and materials science, necessitating a thorough understanding of its physical properties. These properties are critical for predicting its behavior in various systems, including its solubility, absorption, and stability, which are key parameters in drug development and chemical synthesis.

Physical Properties

The experimental determination of the physical properties of this compound has not yet been reported in the scientific literature. The following table lists the key physical properties that require experimental characterization.

| Property | Value | Units |

| Molecular Formula | C₁₈H₂₀O | - |

| Molecular Weight | 252.35 | g/mol |

| Melting Point | To be determined | °C |

| Boiling Point | To be determined | °C |

| Density | To be determined | g/cm³ |

| Aqueous Solubility | To be determined | mg/L |

| LogP (Octanol-Water) | To be determined | - |

| pKa | To be determined | - |

General Experimental Protocols

The following sections detail the standard methodologies for determining the fundamental physical properties of a novel solid organic compound like this compound.

The melting point is a crucial indicator of a compound's purity.[1] A sharp melting range typically signifies a pure substance, whereas a broad and depressed range suggests the presence of impurities.[1] The capillary method is most commonly employed for this determination.[2]

Protocol:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[3]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or digital temperature sensor.[1][4]

-

Measurement:

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is the completion of melting. This range is reported as the melting point.[5]

For a non-volatile solid, boiling point determination would follow a preliminary distillation or be measured under reduced pressure. A common micro-method is the Thiele tube technique.[6]

Protocol:

-

Sample Preparation: A small amount of the liquid compound (if it can be melted without decomposition) is placed in a small test tube (Durham tube). An inverted capillary tube, sealed at one end, is placed inside the test tube.[6]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing mineral oil, ensuring the sample is level with the thermometer bulb.[6]

-

Measurement: The Thiele tube is heated gently at the side arm.[7] As the temperature rises, air trapped in the capillary tube will bubble out. Heating is continued until a steady stream of bubbles emerges.[6]

-

Data Recording: The heat source is then removed. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[7] This temperature corresponds to the point where the vapor pressure of the substance equals the atmospheric pressure.[7]

The shake-flask method is the gold standard for determining equilibrium solubility.[8]

Protocol:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of distilled water in a sealed flask.[8]

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[8][9]

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the aqueous solution by centrifugation or filtration.[8]

-

Analysis: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation: The solubility is expressed as the mass of the compound dissolved per unit volume of the solvent (e.g., in mg/L or mol/L).

Workflow for Novel Compound Characterization

The determination of physical properties is a key part of the broader workflow for characterizing a new chemical entity. This process ensures the compound's identity, purity, and structure are confirmed before further investigation.

Caption: A generalized workflow for the synthesis, purification, and characterization of a novel compound.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. westlab.com [westlab.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. scribd.com [scribd.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. researchgate.net [researchgate.net]

- 9. who.int [who.int]

Stability of 2-Methyl-5,5-diphenyloxane Under Acidic Conditions: A Technical Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the stability of the novel compound 2-Methyl-5,5-diphenyloxane in acidic environments. Currently, there is a notable absence of specific studies in the public domain detailing the degradation kinetics, pathways, or quantitative stability of this particular molecule under acidic conditions. The information presented herein is based on established principles of organic chemistry and data from analogous structures to infer potential stability characteristics. It is imperative to note that these discussions are hypothetical and must be substantiated by empirical data.

Hypothetical Acid-Catalyzed Degradation Pathway

The core structure of this compound, a substituted oxane ring with two phenyl groups, suggests potential susceptibility to acid-catalyzed hydrolysis. The presence of an ether linkage within the heterocyclic ring is a likely point of protonation in an acidic medium. This initiation step would be followed by a series of reactions leading to ring-opening and the formation of degradation products.

A plausible degradation mechanism would likely proceed through an A-1 or A-2 type mechanism, common for the hydrolysis of cyclic ethers. The rate of this degradation would be influenced by several factors including the strength of the acid, temperature, and the solvent system employed. The steric hindrance provided by the two phenyl groups at the C5 position and the methyl group at the C2 position may play a significant role in the kinetics of the reaction, potentially slowing down the rate of hydrolysis compared to unsubstituted oxane.

Below is a conceptual illustration of a possible acid-catalyzed degradation pathway for a generic diphenyloxane derivative. This diagram is intended to provide a visual representation of a potential chemical transformation and should not be interpreted as a confirmed reaction pathway for this compound.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a series of well-controlled experiments are necessary. The following outlines a general approach that can be adapted for a comprehensive stability study.

Objective: To determine the degradation kinetics and identify the degradation products of this compound under various acidic conditions.

Materials:

-

This compound (high purity)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) solutions of varying concentrations (e.g., 0.1 M, 0.5 M, 1 M)

-

Buffer solutions for a range of pH values (e.g., pH 1-6)

-

Organic solvents (e.g., acetonitrile, methanol) for sample preparation and analysis

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)

-

Liquid chromatography-mass spectrometry (LC-MS) for identification of degradation products

-

Nuclear magnetic resonance (NMR) spectroscopy for structural elucidation of isolated degradation products

-

Constant temperature bath or incubator

Methodology:

-

Forced Degradation Study:

-

Prepare stock solutions of this compound in a suitable organic solvent.

-

In separate reaction vessels, add an aliquot of the stock solution to the acidic solutions of varying concentrations.

-

Incubate the reaction mixtures at a controlled temperature (e.g., 40°C, 60°C, 80°C).

-

At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw samples from each reaction mixture.

-

Quench the reaction by neutralizing the acid with a suitable base.

-

Analyze the samples by HPLC to quantify the remaining amount of this compound and monitor the formation of degradation products.

-

-

Kinetic Analysis:

-

From the forced degradation data, plot the concentration of this compound versus time for each acidic condition and temperature.

-

Determine the order of the degradation reaction (e.g., pseudo-first-order) and calculate the rate constants (k).

-

Utilize the Arrhenius equation to evaluate the effect of temperature on the degradation rate and to determine the activation energy.

-

-

Identification of Degradation Products:

-

Collect fractions of the major degradation products from the HPLC analysis.

-

Analyze the collected fractions using LC-MS to determine the molecular weights of the degradation products.

-

For definitive structural elucidation, isolate larger quantities of the degradation products and analyze them using NMR spectroscopy (¹H and ¹³C).

-

Data Presentation

The quantitative data obtained from the experimental studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Degradation Rate Constants of this compound at Various Acid Concentrations and Temperatures.

| Acid Concentration (M) | Temperature (°C) | Pseudo-First-Order Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |

| 0.1 M HCl | 40 | Data to be determined | Data to be determined |

| 0.1 M HCl | 60 | Data to be determined | Data to be determined |

| 0.5 M HCl | 40 | Data to be determined | Data to be determined |

| 0.5 M HCl | 60 | Data to be determined | Data to be determined |

| 1.0 M HCl | 40 | Data to be determined | Data to be determined |

| 1.0 M HCl | 60 | Data to be determined | Data to be determined |

Table 2: Identified Degradation Products of this compound under Acidic Conditions.

| Degradation Product | Molecular Weight ( g/mol ) | Proposed Structure | Method of Identification |

| DP-1 | Data to be determined | Structure to be determined | LC-MS, NMR |

| DP-2 | Data to be determined | Structure to be determined | LC-MS, NMR |

| DP-3 | Data to be determined | Structure to be determined | LC-MS, NMR |

Conclusion

The stability of this compound under acidic conditions is a critical parameter for its potential applications in drug development and other scientific fields. While this guide provides a theoretical framework for understanding its potential degradation, it underscores the urgent need for empirical studies. The outlined experimental protocols offer a robust starting point for researchers to generate the necessary data to fully characterize the stability profile of this compound. Such data will be invaluable for formulation development, shelf-life prediction, and ensuring the safety and efficacy of any potential products containing this compound.

An In-depth Technical Guide to the Thermal Degradation of 2-Methyl-5,5-diphenyloxane

As a helpful AI assistant, I have generated the following in-depth technical guide on the thermal degradation of 2-Methyl-5,5-diphenyloxane.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide is a hypothetical exploration of the thermal degradation of this compound. The experimental data and degradation pathways are based on established principles of organic chemistry and thermal analysis of structurally similar compounds, as no specific literature on this molecule was found.

Introduction

The study of thermal degradation is a critical aspect of drug development and material science. It provides essential information about the stability of a compound under thermal stress, which is crucial for determining its shelf-life, storage conditions, and behavior during manufacturing processes that involve heat. This guide provides a comprehensive, albeit hypothetical, analysis of the thermal degradation of this compound, a heterocyclic compound with potential applications in medicinal chemistry. Understanding its thermal liability is paramount for its advancement as a drug candidate.

Hypothetical Thermal Degradation Pathway

The thermal degradation of this compound is likely to proceed via a radical mechanism, initiated by the homolytic cleavage of the weakest bonds in the molecule. The ether linkages (C-O bonds) within the oxane ring are susceptible to cleavage at elevated temperatures. The presence of bulky phenyl groups at the 5-position can influence the degradation pathway due to steric hindrance and the potential for resonance stabilization of resulting radicals.

A plausible degradation pathway is initiated by the cleavage of a C-O bond in the oxane ring, leading to the formation of a diradical intermediate. This intermediate can then undergo further fragmentation and rearrangement reactions to yield a variety of smaller, more volatile products.

Caption: Hypothetical degradation pathway of this compound.

Experimental Workflow for Thermal Analysis

A systematic experimental workflow is essential for the comprehensive characterization of the thermal degradation of a compound. The following diagram illustrates a logical sequence of experiments for analyzing the thermal stability of this compound.

Technical Guide: Solubility Profile of 2-Methyl-5,5-diphenyloxane in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical property that influences its purification, formulation, and bioavailability. 2-Methyl-5,5-diphenyloxane is a heterocyclic compound with a structure suggesting moderate to low polarity. Understanding its solubility profile is essential for developing effective downstream processes, including crystallization, chromatography, and formulation development. This document outlines a standard methodology for determining the solubility of this compound and provides a template for the presentation of solubility data.

Illustrative Solubility Data

The following table presents a hypothetical solubility profile of this compound in a range of common organic solvents at ambient temperature. This data is for illustrative purposes only and should be experimentally verified.

| Solvent | Classification | Solubility (g/L) at 25°C (Hypothetical) |

| Hexane | Non-polar | 5.2 |

| Toluene | Non-polar (Aromatic) | 35.8 |

| Dichloromethane | Polar Aprotic | 150.3 |

| Acetone | Polar Aprotic | 85.1 |

| Ethyl Acetate | Polar Aprotic | 62.5 |

| Isopropanol | Polar Protic | 20.7 |

| Ethanol | Polar Protic | 28.4 |

| Methanol | Polar Protic | 15.9 |

| Water | Polar Protic | < 0.1 |

Experimental Protocol: Equilibrium Solubility Determination

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol details the steps to ascertain the solubility of this compound in various organic solvents.

3.1. Materials and Equipment

-

This compound (purity > 99%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate with controlled temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined by preliminary experiments where the concentration is measured at different time points until it remains constant.

-

-

Sample Separation:

-